Methyl 2-amino-4-cyanobutanoate
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Overview
Description
Methyl 2-amino-4-cyanobutanoate is an organic compound with the molecular formula C₆H₁₀N₂O₂ It is a derivative of butanoic acid, featuring an amino group and a cyano group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-cyanobutanoate can be synthesized through the cyanoacetylation of amines. This involves the reaction of methyl cyanoacetate with various substituted aryl or heteryl amines under different conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions are often preferred due to their simplicity and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-cyanobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The cyano group can react with aldehydes or ketones to form heterocyclic compounds.
Cyclocondensation Reactions: This compound can form chromene derivatives through reactions with salicylaldehyde or other aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.
Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.
Cyclocondensation: Aldehydes in ethanol as a solvent.
Major Products Formed
Substitution Products: Various substituted amino derivatives.
Condensation Products: Heterocyclic compounds such as chromenes.
Cyclocondensation Products: Chromene-3-carboxamide derivatives.
Scientific Research Applications
Methyl 2-amino-4-cyanobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of methyl 2-amino-4-cyanobutanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the cyano group can participate in condensation reactions. These properties enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-cyanobutanoate: Similar structure but lacks the amino group.
Ethyl 2-amino-4-cyanobutanoate: Similar structure with an ethyl ester instead of a methyl ester.
2-Amino-4-cyanobutanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-amino-4-cyanobutanoate is unique due to the presence of both an amino group and a cyano group on the butanoate backbone.
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
methyl 2-amino-4-cyanobutanoate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-3,8H2,1H3 |
InChI Key |
LRYNCVZEXSEHKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC#N)N |
Origin of Product |
United States |
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